Ethyl 4,4,4-trichloroacetoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4,4-trichloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIRWPYENXRJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190520 | |
| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-98-5 | |
| Record name | Butanoic acid, 4,4,4-trichloro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3702-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003702985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
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Significance of β Keto Esters As Synthons in Organic Synthesis
β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. fiveable.meucla.edu This arrangement of functional groups imparts a unique reactivity to the molecule, making β-keto esters exceptionally useful as synthons, or synthetic building blocks, in organic synthesis. fiveable.me
The significance of β-keto esters stems from several key features:
Acidity of α-protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic. This allows for the ready formation of an enolate ion, which is a powerful nucleophile. fiveable.me
Versatile Reactivity: The enolates derived from β-keto esters can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations and acylations. nih.gov This versatility is fundamental to the construction of more complex molecular skeletons.
Condensation Reactions: β-Keto esters are key reactants in condensation reactions such as the Claisen condensation, which is used to form larger carbon chains. fiveable.melibretexts.org They can also undergo aldol-type condensations. fiveable.me
Decarboxylation: The β-keto group facilitates decarboxylation (the removal of a carboxyl group) upon hydrolysis and heating, leading to the formation of ketones. This is a crucial step in the acetoacetic ester synthesis, a classic method for preparing ketones.
Cyclization Reactions: The dual functionality of β-keto esters allows for their use in intramolecular cyclization reactions to form various cyclic compounds, which are important structural motifs in many natural products and pharmaceuticals. fiveable.me
Due to their synthetic utility, β-keto esters are indispensable intermediates in the synthesis of a diverse range of organic molecules, from pharmaceuticals to materials science applications. fiveable.menih.gov
Unique Reactivity Profile Conferred by the Trichloromethyl Group
The presence of a trichloromethyl (-CCl3) group in ethyl 4,4,4-trichloroacetoacetate dramatically influences its chemical reactivity compared to non-halogenated β-keto esters. This is primarily due to the strong electron-withdrawing inductive effect of the three chlorine atoms.
This electron-withdrawing nature has several important consequences:
Increased Acidity: The trichloromethyl group increases the acidity of the α-protons, making enolate formation even more favorable.
Enhanced Electrophilicity: The carbonyl carbon of the ketone is rendered more electrophilic, making it more susceptible to nucleophilic attack.
Reactions involving the Trichloromethyl Group: The C-C bond between the carbonyl group and the trichloromethyl group can be cleaved under certain reaction conditions, a reaction not typically observed in non-halogenated analogues.
Precursor to other Functional Groups: The trichloromethyl group can be transformed into other functional groups, further expanding the synthetic utility of the molecule. For instance, trichloromethyl ketones can serve as precursors to chiral α-amino and α-hydroxy acids. organic-chemistry.org
The trifluoromethylated analogue, ethyl 4,4,4-trifluoroacetoacetate, is a well-studied reagent used in the synthesis of various trifluoromethyl-containing compounds. sigmaaldrich.comsigmaaldrich.comnih.govottokemi.com The strong electron-withdrawing nature of the trifluoromethyl group similarly influences the reactivity of the β-keto ester moiety. researchgate.netbeilstein-journals.org
Historical Development and Contemporary Relevance of Research on Ethyl 4,4,4 Trichloroacetoacetate
Classical Esterification Routes for this compound
Classical esterification typically involves the reaction of an alcohol with a carboxylic acid or its derivative. In the context of this compound, this would conceptually involve the esterification of 4,4,4-trichloroacetoacetic acid with ethanol. However, the more common industrial approach involves the chlorination of diketene, which yields an intermediate acid chloride that subsequently reacts with an alcohol to produce the final ester. chemicalbook.com
A related industrial synthesis method for a similar compound, ethyl 4-chloroacetoacetate, involves the continuous chlorination of a diketene solution in a falling film reactor. google.com The resulting intermediate is then esterified with an alcohol. google.com This continuous process is noted to reduce reaction time and energy consumption while improving selectivity and yield. google.com
For instance, a method for the continuous synthesis of 4-chloroacetoacetates involves cooling a diketene solution and introducing it into a falling film reactor along with chlorine gas. google.com The subsequent reaction with an alcohol produces the desired ester. google.com The product is then purified through distillation. google.com
Condensation Reactions in the Preparation of this compound
Condensation reactions are a cornerstone in the synthesis of β-keto esters like this compound.
Strategies Involving Claisen Condensation Analogues
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. youtube.comlibretexts.orgopenstax.org This reaction is fundamental to the synthesis of β-keto esters. libretexts.orgopenstax.org In the synthesis of a related compound, ethyl 4,4,4-trifluoroacetoacetate, a common industrial method is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as a catalyst. guidechem.compatsnap.comgoogle.com
The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orgopenstax.org The subsequent loss of an alkoxide group from the tetrahedral intermediate leads to the formation of the β-keto ester. libretexts.orgopenstax.org To drive the reaction to completion, a full equivalent of base is often used, as the resulting β-keto ester is acidic and will be deprotonated by the base. libretexts.orgopenstax.org
For the synthesis of ethyl 4,4,4-trifluoroacetoacetate, various organic solvents can be employed, including ethanol, cyclohexane, tetrahydrofuran, and others. google.com The choice of solvent and reaction conditions can influence the reaction's efficiency and product yield. google.com
Synthesis from Triethyl Orthoacetate and Trichloroacetyl Chloride
A specific synthetic route involves the reaction of triethyl orthoacetate with trichloroacetyl chloride. chemicalbook.com This method is listed as one of the synthetic pathways to produce this compound. chemicalbook.com The reaction, when carried out in diethyl ether with pyridine at a temperature of 20-25°C for 16 hours, has been reported to yield 91% of the desired product. chemicalbook.com
Alternative and Emerging Synthetic Protocols for this compound
Research into alternative synthetic methods aims to improve efficiency, yield, and safety. For a similar compound, ethyl 4-chloroacetoacetate, a preparation method using ethyl acetoacetate and sulfuryl chloride has been developed. patsnap.com This process involves cooling ethyl acetoacetate, followed by the dropwise addition of sulfuryl chloride while maintaining a low temperature. patsnap.com After the reaction, the product is isolated through distillation. patsnap.com
Another innovative approach for a related trifluoro- compound involves the use of trifluoroacetone and ethyl chloroformate as raw materials with hydrogen chloride as a catalyst in a pipeline reactor. patsnap.com This method is designed to shorten reaction times and improve yield and purity by avoiding the strong acid and base systems that can lead to side reactions. patsnap.com
The following table summarizes some of the reaction conditions found in the synthesis of related chloro- and fluoro-acetoacetates:
| Starting Materials | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
| Triethyl orthoacetate, Trichloroacetyl chloride | Pyridine | Diethyl ether | 20-25°C | 91% | chemicalbook.com |
| Ethyl acetoacetate, Sulfuryl chloride | - | - | 0-5°C | - | patsnap.com |
| Trifluoroacetone, Ethyl chloroformate | Hydrogen chloride | Toluene/Cyclohexane | 70-80°C | - | patsnap.com |
Reactivity of the β-Keto Ester Moiety in this compound
The β-keto ester functional group is a cornerstone of organic synthesis, known for its versatile reactivity. nih.gov In this compound, this moiety is the primary site of many chemical transformations. β-Keto esters are valuable precursors for synthesizing a wide array of compounds. nih.govmdpi.com Their utility often stems from the acidity of the α-protons, which can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of undergoing various C-C bond-forming reactions.
The general reactivity of β-keto esters includes reactions with nucleophiles at the carbonyl carbons. mdpi.com For instance, they are key starting materials in the synthesis of pyrazolones through condensation reactions with hydrazine (B178648) and its derivatives. nih.gov While numerous methods exist for synthesizing β-keto esters, they often involve the acylation of ketone enolates or the reaction of ketones with carbonates. nih.gov
Influence of the Trichloromethyl Group on Reaction Pathways
The presence of the strongly electron-withdrawing trichloromethyl (-CCl₃) group significantly modifies the reactivity of the adjacent carbonyl group in this compound. This group exerts a powerful inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
This enhanced reactivity is a key feature that distinguishes this compound from its non-halogenated counterpart, ethyl acetoacetate. The trichloromethyl group also influences the stability of reaction intermediates. For example, in reactions where a negative charge develops on the α-carbon, the inductive effect of the -CCl₃ group can provide stabilization.
Enolization and Keto-Enol Tautomerism Studies of this compound
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.comlibretexts.org Keto-enol tautomerism is a fundamental concept in organic chemistry where constitutional isomers are in rapid equilibrium. masterorganicchemistry.com Generally, the keto form is more stable and predominates for simple aldehydes and ketones. libretexts.org
The extent of enolization is highly dependent on the solvent. masterorganicchemistry.com For example, studies on acetoacetic acid have shown that the enol content can range from less than 2% in polar solvents like D₂O to as high as 49% in nonpolar solvents like CCl₄. masterorganicchemistry.com This is because the enol form can be stabilized by intramolecular hydrogen bonding in less polar environments. masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org
Computational studies on the related ethyl acetoacetate have explored the energetics of this tautomerization. The direct conversion from the enol to the keto form has a high activation energy barrier. However, the presence of catalysts, such as ionic liquids, can significantly lower this barrier by facilitating proton transfer through more stable transition states. rsc.org
Table 1: Keto-Enol Tautomerism Data for Acetoacetic Acid This table is based on data for a related compound and illustrates the solvent dependency of the keto-enol equilibrium.
| Solvent | % Enol Tautomer |
| D₂O | < 2% |
| CCl₄ | 49% |
| Data sourced from a study on acetoacetic acid, which demonstrates the principle of solvent-dependent tautomeric equilibria. masterorganicchemistry.com |
Nucleophilic and Electrophilic Reactions of this compound
The dual functionality of this compound allows it to react with both nucleophiles and electrophiles. The electron-withdrawing trichloromethyl group enhances the electrophilicity of the carbonyl carbons, making them prime targets for nucleophilic attack. Conversely, the enolate form is a strong nucleophile.
This compound is a valuable reagent in the synthesis of heterocyclic compounds. chemicalbook.com This utility is largely due to its reactions with nitrogen-containing nucleophiles. These reactions often proceed via nucleophilic addition to one of the carbonyl groups, followed by a cyclization-condensation step. The specific reaction pathway and the resulting heterocyclic system depend on the nature of the nucleophile and the reaction conditions.
Radical Reactions Involving this compound
The carbon-chlorine bonds in the trichloromethyl group of this compound can undergo homolytic cleavage to generate radical species. This allows the compound to participate in radical reactions.
Atom-transfer radical addition (ATRA) is a powerful and atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. nih.gov This process typically involves the addition of a radical, generated from a halogenated compound, to an unsaturated system like an alkene or alkyne. nih.gov The reaction is often catalyzed by transition metal complexes, such as those of ruthenium or copper. researchgate.netnih.govrsc.orgrsc.org
In the context of this compound, the trichloromethyl group can serve as the radical precursor. Under appropriate conditions, a chlorine atom can be abstracted by a catalyst, generating a dichloromethyl radical centered on the carbon adjacent to the carbonyl group. This radical can then add to an alkene, initiating the ATRA process. Mechanistic studies on similar systems, such as the reaction of ethyl trichloroacetate with styrene (B11656) catalyzed by ruthenium complexes, have shown that the reaction kinetics can be complex and dependent on the substrate's reactivity. researchgate.net For highly reactive substrates, the reaction can be zero-order with respect to the halogenated compound. researchgate.net
Electrochemical Radical-Polar Crossover Transformations
Electrochemical radical-polar crossover (RPC) reactions represent a modern synthetic strategy that bridges one-electron radical chemistry with two-electron polar chemistry. This approach allows for novel bond formations by generating radical intermediates that are subsequently converted to ionic species, or vice-versa, to complete a reaction sequence.
While the application of electrochemical RPC transformations is a burgeoning field in organic synthesis, specific examples detailing the electrochemical radical-polar crossover transformations of this compound are not extensively documented in the current literature. The high reactivity of the trichloromethyl group and the multiple carbonyl functionalities suggest that this compound could be a candidate for such transformations, potentially leading to complex chlorinated molecules. However, dedicated studies on its behavior under these specific electrochemical conditions are yet to be widely reported. Future research in this area could unveil novel synthetic pathways utilizing the unique electronic properties of this compound.
Mechanistic Elucidation of Key Synthetic Transformations of this compound
The reactivity of this compound has been more thoroughly explored in the context of heterocyclic synthesis. The presence of two electrophilic carbonyl groups and an enolizable β-dicarbonyl system makes it an ideal substrate for cyclocondensation reactions with various nucleophiles.
One of the most significant applications of this compound is in the synthesis of pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry.
Synthesis of Pyrazoles:
The reaction of this compound with hydrazine derivatives is a classical method for the synthesis of pyrazoles. The mechanism involves the initial nucleophilic attack of the hydrazine at one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.
The reaction proceeds as follows:
Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the this compound. The trichloromethyl group enhances the electrophilicity of the adjacent carbonyl group, making it the preferred site of initial attack.
Intermediate Formation: A tetrahedral intermediate is formed, which then undergoes proton transfer.
Cyclization: The second nitrogen atom of the hydrazine derivative attacks the remaining carbonyl group, leading to a cyclic intermediate.
Dehydration: Elimination of two water molecules results in the formation of the aromatic pyrazole (B372694) ring.
The specific regiochemistry of the final pyrazole product can be influenced by the substitution on the hydrazine and the reaction conditions.
Table 1: Synthesis of Pyrazole Derivatives from this compound and Hydrazine Derivatives
| Hydrazine Derivative | Product | Reaction Conditions |
| Hydrazine Hydrate | Ethyl 5-(trichloromethyl)-1H-pyrazole-3-carboxylate | Ethanol, reflux |
| Phenylhydrazine | Ethyl 1-phenyl-5-(trichloromethyl)-1H-pyrazole-3-carboxylate | Acetic acid, reflux |
Synthesis of Pyrimidines:
This compound can also be employed in the synthesis of pyrimidine (B1678525) derivatives through reactions with ureas, thioureas, or amidines. A notable example is the Biginelli reaction, a one-pot multicomponent reaction.
The general mechanism for the reaction with urea (B33335) is proposed to be:
Condensation: The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde (if used in a three-component reaction) with urea to form an N-acylimine intermediate.
Nucleophilic Addition: The enol form of this compound adds to the iminium ion.
Cyclization and Dehydration: The remaining nitrogen of the urea derivative attacks the ester carbonyl group, followed by cyclization and elimination of water and ethanol to afford the dihydropyrimidine (B8664642) derivative.
The trichloromethyl group remains as a key substituent on the final pyrimidine ring, influencing its chemical and biological properties.
Table 2: Synthesis of Pyrimidine Derivatives from this compound
| Reactants | Product | Reaction Type |
| Urea, Benzaldehyde | Ethyl 4-phenyl-6-(trichloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli Reaction |
| Thiourea (B124793), Acetone | Ethyl 4,4-dimethyl-6-(trichloromethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Multicomponent Condensation |
These mechanistic pathways highlight the utility of this compound as a building block for the synthesis of complex, highly functionalized heterocyclic compounds. The electron-withdrawing nature of the trichloromethyl group plays a crucial role in directing the reactivity of the dicarbonyl system and is retained in the final products, offering a handle for further synthetic modifications or for tuning the biological activity of the resulting molecules.
Applications of Ethyl 4,4,4 Trichloroacetoacetate in Complex Organic Synthesis
Utilization as a Building Block for Heterocyclic Compounds
The bifunctional nature of ethyl 4,4,4-trichloroacetoacetate makes it a suitable starting material for the synthesis of various heterocyclic systems. The presence of ketone and ester groups at the 1,3-position allows for condensation reactions with dinucleophiles to form five- or six-membered rings.
This compound is a key reagent for synthesizing substituted pyrazoles, a class of nitrogen-containing heterocycles prevalent in many biologically active compounds. cymitquimica.com The most common method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative.
The reaction proceeds by the initial formation of a hydrazone with the ketone portion of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The trichloromethyl group from the starting material is retained at the 5-position of the resulting pyrazole, offering a handle for further synthetic modifications or directly influencing the biological activity of the final molecule.
No specific research findings for the synthesis of Dihydropyrimidinones using this compound were identified in the searched literature.
No specific research findings for the synthesis of Furan Derivatives or Oxepin-3(2H)-ones using this compound were identified in the searched literature. General syntheses for these heterocycles often involve different precursors and reaction pathways. researchgate.netnih.govresearchgate.net
Precursor for Structurally Diverse Organic Molecules
The utility of this compound extends beyond heterocycle synthesis, positioning it as a valuable precursor for a wide array of organic molecules. Its designation as a reagent in chemical indices highlights its role in synthetic transformations. wiley-vch.de The compound's reactivity allows it to be incorporated into larger molecular frameworks, serving as an intermediate that introduces the trichloromethyl-substituted keto-ethyl fragment. This versatility makes it a foundational component in multi-step syntheses aimed at producing complex target molecules for various industrial and research purposes.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motifs derived from this compound are of significant interest in the development of new pharmaceutical and agrochemical agents. β-Hydroxyesters, which are synthesized from β-ketoesters, are recognized as essential building blocks for products in both the pharmaceutical and food industries. rsc.orgrsc.org For instance, ethyl (S)-4-chloro-3-hydroxybutanoate, a related halogenated hydroxy ester, is a crucial intermediate for manufacturing cholesterol-lowering drugs. rsc.org The reduced form of the title compound is specifically noted as an intermediate in the production of pharmaceuticals and agrochemicals, where the dense halogenation can play a role in the biological activity or metabolic stability of the final product. rsc.org
Development of Chiral Compounds and Enantiopure Intermediates
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral alcohols, in particular, are highly valuable synthons for producing a variety of biologically active compounds. nih.gov this compound is a prochiral ketone, meaning it can be reduced to form a new stereocenter, yielding chiral β-hydroxyesters. These chiral products are critical intermediates for synthesizing complex, stereochemically defined molecules.
The asymmetric reduction of the β-carbonyl group in β-ketoesters is a powerful strategy for creating chiral β-hydroxyesters with high enantiomeric purity. nih.gov This transformation is frequently accomplished using biocatalysts, such as whole-cell systems or isolated enzymes (dehydrogenases/reductases), which offer high stereoselectivity under mild reaction conditions. nih.govnih.govopenaire.eu
The reduction of this compound yields the corresponding chiral alcohol, ethyl 4,4,4-trichloro-3-hydroxybutanoate. The stereochemical outcome (whether the R or S enantiomer is formed) is controlled by the choice of catalyst. This biocatalytic approach is widely applied to a range of β-ketoester substrates, consistently producing optically active alcohols with high conversion and excellent enantiomeric excess (ee). nih.gov
Table 1: Examples of Asymmetric Bioreduction of Various β-Ketoesters This table illustrates the general effectiveness of biocatalytic reduction for the class of compounds to which this compound belongs. Data is sourced from studies on analogous substrates.
| Substrate | Biocatalyst (Organism/Enzyme) | Product Configuration | Enantiomeric Excess (ee) | Source |
| Ethyl acetoacetate (B1235776) | Kluyveromyces marxianus | (S) | >99% | nih.gov |
| Ethyl benzoylacetate | Kluyveromyces marxianus | (R) | >99% | nih.gov |
| Ethyl 4-chloroacetoacetate | Kluyveromyces marxianus | (S) | >99% | nih.gov |
| Ethyl 2-methyl-3-oxobutanoate | Kluyveromyces marxianus | (R,S) | >99% | nih.gov |
| Various β-ketoesters | Thermus thermophilus (Tt27-HBDH) | (S) or (R) | High | rsc.orgrsc.org |
| Various ketones & β-keto esters | Aromatoleum aromaticum (PEDH) | (S) | Excellent | nih.gov |
Contributions to Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. This compound has proven to be a potent substrate in MCRs for synthesizing heterocyclic compounds like chromenes.
A notable application is in the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylates. In a highly efficient protocol, this compound undergoes a condensation reaction with various salicylaldehydes. researchgate.net The reaction is believed to proceed through an initial Knoevenagel condensation, driven by the reactive methylene (B1212753) group of the β-keto ester. This is followed by a regioselective intramolecular cyclization, where the phenolic hydroxyl group attacks the highly electrophilic carbonyl carbon adjacent to the trichloromethyl group. The final step involves the elimination of a chloroform (B151607) (CHCl₃) molecule to yield the stable coumarin (B35378) framework. researchgate.net This transformation creates C-C and C-O bonds in a single cascade. iict.res.in
The reaction tolerates a range of substituents on the salicylaldehyde (B1680747) partner, demonstrating its utility in generating diverse libraries of coumarin derivatives, which are themselves important scaffolds in medicinal chemistry and materials science. researchgate.net
Table 1: Synthesis of 2H-Chromene-3-carboxylates via MCR
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Transformation |
|---|---|---|---|---|
| Salicylaldehyde | This compound | Not specified | Ethyl 2-oxo-2H-chromene-3-carboxylate | Knoevenagel condensation, intramolecular cyclization, CHCl₃ elimination |
Biginelli Reaction with this compound
The Biginelli reaction is a classic three-component condensation first reported in 1891, which typically involves an aldehyde, a β-keto ester (commonly ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netillinois.edu These heterocyclic motifs are of significant interest in pharmaceutical chemistry due to their wide range of biological activities, including roles as calcium channel blockers and antiviral agents. illinois.edu
The generally accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. organic-chemistry.orgresearchgate.net This electrophilic intermediate is then intercepted by the enol form of the β-keto ester. Subsequent cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product. organic-chemistry.orgresearchgate.net
While ethyl acetoacetate and its analogs are standard bearers in this reaction, specific examples detailing the use of this compound are not prominent in surveyed chemical literature. The high electrophilicity conferred by the -CCl₃ group could potentially favor alternative reaction pathways, such as the elimination of chloroform seen in coumarin synthesis, which might compete with the standard Biginelli cyclization pathway. researchgate.net
Mannich-Type Reactions Utilizing this compound
The Mannich reaction is another cornerstone multicomponent reaction that creates β-amino carbonyl compounds, known as Mannich bases. The classic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another non-enolizable aldehyde) and a primary or secondary amine. The reaction forms a resonance-stabilized iminium ion, which then acts as the electrophile for the enolized carbonyl compound.
Formation of α-Amino-β-Keto Esters and Related Functionalized Compounds
α-Amino-β-keto esters are highly valuable synthetic intermediates because they contain three distinct functional groups (an amine, a ketone, and an ester) in a compact arrangement. This functionality allows for their conversion into a wide variety of other important molecular classes, including α-amino ketones, β-amino alcohols, and various heterocyclic systems.
The synthesis of these compounds is a topic of significant research interest. However, synthetic routes that utilize this compound as a direct starting material for the formation of α-amino-β-keto esters are not well-documented in the available literature. Research in this area often focuses on other precursors or different synthetic strategies.
Comparative Studies and Analogues of Ethyl 4,4,4 Trichloroacetoacetate
Research on Ethyl 4,4,4-Trifluoroacetoacetate
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) serves as a significant counterpart to its trichlorinated analogue, with distinct properties and applications stemming from the presence of fluorine atoms.
The primary industrial production method for ethyl 4,4,4-trifluoroacetoacetate is the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297). guidechem.compatsnap.comgoogle.com This reaction is typically catalyzed by a sodium ethoxide solution in an organic solvent. google.comgoogle.com This method is favored for its mild conditions, high conversion rates, and good product selectivity. google.com An alternative approach involves the reaction of trifluoroacetone with ethyl chloroformate, catalyzed by hydrogen chloride in a pipeline reactor. patsnap.com This method is noted for shortening reaction times and improving yield and purity by avoiding self-condensation reactions that can occur in strong acid or base systems. patsnap.com
In contrast, the synthesis of ethyl 4,4,4-trichloroacetoacetate is not as extensively documented in readily available literature, but it can be inferred that similar Claisen condensation principles would apply, using ethyl trichloroacetate (B1195264) as a starting material. The reactivity of the trichloromethyl group, however, may necessitate different catalytic systems or reaction conditions compared to the trifluoromethyl group.
A comparison of the common synthetic methods is presented below:
Table 1: Comparison of Synthetic Methods for Ethyl 4,4,4-trihaloacetoacetates
| Feature | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | This compound |
| Primary Method | Claisen Condensation. guidechem.compatsnap.comgoogle.com | Claisen-type Condensation |
| Starting Materials | Ethyl trifluoroacetate and ethyl acetate. guidechem.compatsnap.comgoogle.com | Ethyl trichloroacetate and ethyl acetate |
| Catalyst | Sodium ethoxide. google.comgoogle.com | Typically a strong base like sodium ethoxide |
| Alternative Method | Trifluoroacetone and ethyl chloroformate with HCl catalyst. patsnap.com | Not widely documented |
Both this compound and ethyl 4,4,4-trifluoroacetoacetate are subject to keto-enol tautomerism. guidechem.comwikipedia.org The presence of the electron-withdrawing trihalomethyl group in both compounds makes the α-protons more acidic than in ethyl acetoacetate (B1235776), facilitating enolate formation. wikipedia.org This shared characteristic allows both compounds to participate in a variety of condensation and alkylation reactions.
However, the high electronegativity of fluorine in ETFAA significantly influences its reactivity compared to the trichloro-analogue. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbons. This makes ETFAA a versatile building block in reactions with various nucleophiles. For instance, ETFAA reacts readily with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) to form dihydropyran and piperidine (B6355638) derivatives. researchgate.net It also undergoes one-pot, three-component condensation reactions with aromatic aldehydes and 3-methylpyrazol-5-one to yield tetrahydropyrazolopyran derivatives. researchgate.net
Ethyl 4,4,4-trifluoroacetoacetate is a crucial intermediate in the synthesis of a wide range of fluorine-containing compounds, particularly in the pharmaceutical and agrochemical industries. google.comguidechem.com It is a key precursor for the production of pesticides like thifluzamide, fluacrypyrim, and thiazopyr. google.comgoogle.com In medicinal chemistry, it is used in the preparation of drugs such as befloxatone. google.comgoogle.com
Furthermore, ETFAA is a valuable reagent for introducing the trifluoromethyl group into organic molecules. sigmaaldrich.com This is highly desirable as the trifluoromethyl group can significantly alter the biological activity, metabolic stability, and lipophilicity of a molecule. Applications include the synthesis of enantiopure trifluoromethyl-functionalized products such as (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine. sigmaaldrich.com
Studies on Other Halogenated Ethyl Acetoacetates
Research into other halogenated ethyl acetoacetates reveals a diverse range of synthetic applications and reactivity patterns.
Ethyl 4-chloroacetoacetate is a versatile intermediate in organic synthesis, utilized in the production of pharmaceuticals, dyes, and pesticides. pubcompare.aiguidechem.com It is particularly valuable in the synthesis of cardiovascular drugs and antibiotics. guidechem.com A key synthetic route to this compound involves the chlorination of diketene (B1670635) followed by reaction with ethanol (B145695). chemicalbook.com Another method is a modified Reformatsky reaction of ethyl chloroacetate (B1199739) with magnesium in a chlorinated hydrocarbon solvent. google.com
This compound is known for its role in creating complex heterocyclic compounds. pubcompare.ai For example, it reacts with 2-(alkylamino) alcohols in the presence of sodium alkoxides, leading to the unexpected formation of 2-hydroxy-2-(2-methyloxazolidin-2-yl)acetic esters. rsc.org It is also used in the synthesis of quinazoline (B50416) derivatives by reacting with 2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov
The formation of poly-chlorinated ethyl acetoacetates can occur during the synthesis of mono-chlorinated analogues if reaction conditions are not carefully controlled. For instance, the synthesis of ethyl 2-chloroacetoacetate via chlorination of ethyl acetoacetate with sulfuryl chloride can lead to the formation of ethyl 2,2-dichloroacetoacetate if the reaction is carried out at high temperatures. google.com
The reactivity of these poly-chlorinated species is influenced by the number and position of the chlorine atoms. For example, ethyl 2-chloro-4,4,4-trifluoroacetoacetate, which contains both chlorine and fluorine, exhibits unique reactivity due to the presence of both the chloro group and the trifluoroacetyl moiety. smolecule.com The chloro group at the 2-position can be substituted by nucleophiles, and the compound can participate in condensation reactions with active methylene (B1212753) compounds. smolecule.com
The following table lists the chemical compounds mentioned in this article:
Impact of Halogen Substitution Pattern on Chemical Properties and Reactivity
The substitution of different halogen atoms at the γ-position of ethyl acetoacetate derivatives profoundly influences their chemical properties and reactivity. The nature of the halogen (fluorine, chlorine, bromine) and the extent of halogenation significantly alter the electronic environment within the molecule, primarily through inductive and resonance effects. These alterations have a direct impact on key molecular characteristics such as the acidity of the α-protons, the electrophilicity of the carbonyl carbons, and the keto-enol tautomeric equilibrium.
The high electronegativity of halogen atoms leads to a strong electron-withdrawing inductive effect (-I effect), which plays a crucial role in modifying the chemical behavior of these compounds. This effect generally increases with the electronegativity of the halogen (F > Cl > Br).
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms of β-ketoesters is a critical factor governing their reactivity. For ethyl 4,4,4-trihaloacetoacetates, the nature of the halogen substituent significantly influences this equilibrium. The introduction of highly electronegative groups, such as a trifluoromethyl group, has been shown to increase the degree of enolization. missouri.edu
In a study comparing ethyl acetoacetate and its trifluoro analogue, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), it was observed that the presence of the electron-withdrawing fluorine atoms favors the enol form. missouri.edu This stabilization of the enol tautomer can be attributed to the formation of a strong intramolecular hydrogen bond and the electronic influence of the trifluoromethyl group. The keto form of ETFAA is more polar than the enol form, and thus, the equilibrium can be influenced by the solvent polarity. emerginginvestigators.org In aprotic solvents, a positive correlation between solvent polarity and the proportion of the keto tautomer has been demonstrated. emerginginvestigators.org
| Compound | % Enol in Chloroform (B151607) | % Enol in DMSO | pKa (in water) |
| Ethyl acetoacetate | - | - | 10.68 |
| Ethyl 4,4,4-trifluoroacetoacetate | - | - | 6.4 |
Data for % enol and pKa values are from a comparative study of various β-dicarbonyl compounds. missouri.edu The specific percentages in different solvents were not provided in a comparable format in the search results.
The increased acidity of the trifluoro compound, as indicated by its lower pKa, is consistent with a greater stability of the corresponding enolate anion, which is a key intermediate in the interconversion of the tautomers.
Acidity of α-Protons
The acidity of the α-protons in ethyl 4,4,4-trihaloacetoacetates is markedly enhanced compared to the non-halogenated parent compound, ethyl acetoacetate. This is a direct consequence of the strong electron-withdrawing inductive effect of the trihalomethyl group. The halogens pull electron density away from the α-carbon, making the attached protons more acidic and facilitating their removal by a base.
The stability of the resulting enolate anion is also significantly increased by the presence of the electron-withdrawing halogens. The negative charge of the enolate is delocalized through resonance onto the carbonyl oxygen atoms, and the trihalomethyl group further stabilizes this charge through its inductive effect. The order of acidity is expected to follow the electronegativity of the halogens:
Ethyl 4,4,4-trifluoroacetoacetate > this compound > Ethyl 4,4,4-tribromoacetoacetate
While specific pKa values for the trichloro and tribromo analogues were not found in the search results for a direct comparison, the pKa of ethyl 4,4,4-trifluoroacetoacetate is reported to be 6.4, which is significantly lower than that of ethyl acetoacetate (pKa ≈ 10.68). missouri.edu This highlights the profound impact of the trifluoromethyl group on the acidity of the α-protons.
Electrophilicity of Carbonyl Carbons
The halogen substitution pattern also modulates the electrophilicity of the two carbonyl carbons (the keto and the ester carbonyls). The strong inductive effect of the trihalomethyl group withdraws electron density from the adjacent keto-carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.
This increased electrophilicity is a key factor in the reactivity of these compounds. For instance, the enhanced reactivity of ethyl 4,4,4-trifluoroacetoacetate in condensation reactions with various nucleophiles is well-documented. semanticscholar.org The highly electrophilic nature of the keto-carbonyl group facilitates the initial attack by the nucleophile, which is often the rate-determining step in these reactions.
A comparative analysis of the electrophilicity would predict the following trend based on the electronegativity of the halogens:
Ethyl 4,4,4-trifluoroacetoacetate > this compound > Ethyl 4,4,4-tribromoacetoacetate
This trend suggests that the trifluoro analogue would be the most reactive towards nucleophiles at the keto-carbonyl position, followed by the trichloro and then the tribromo analogues.
Reactivity in Chemical Synthesis
The distinct chemical properties conferred by the different halogen substitutions lead to varied reactivity profiles in organic synthesis. The enhanced acidity of the α-protons and the increased electrophilicity of the keto-carbonyl group make these compounds valuable building blocks for the synthesis of a wide range of heterocyclic and other complex organic molecules.
Advanced Synthetic Strategies and Catalysis in Ethyl 4,4,4 Trichloroacetoacetate Chemistry
Asymmetric Catalysis and Enantioselective Transformations of Ethyl 4,4,4-Trichloroacetoacetate
The asymmetric transformation of this compound is a key strategy for producing chiral molecules, which are crucial in pharmaceuticals and materials science. A significant advancement in this area involves biocatalysis, utilizing enzymes to achieve high enantioselectivity.
Research has demonstrated the effective use of spore-encapsulated enzymes for the asymmetric reduction of sterically demanding keto esters, including this compound. In one study, a biocatalyst system comprising Candida parapsilosis Glu228Ser/(S)-carbonyl reductase II and Bacillus sp. YX-1 glucose dehydrogenase, encapsulated within Saccharomyces cerevisiae spores, was employed. This system catalyzed the transformation of this compound into (R)-ethyl-3-hydroxy-4,4,4-trichlorobutyrate. While the yields were moderate, ranging from 26% to 40%, the reaction achieved a notable enantioselectivity of 77–83% ee (enantiomeric excess).
This biocatalytic approach highlights a promising route for the synthesis of chiral chloro-alcohols from their corresponding keto-esters, providing valuable intermediates for further synthetic applications.
Table 1: Asymmetric Biocatalytic Reduction of this compound
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| This compound | Spore-encapsulated C. parapsilosis reductase & Bacillus sp. dehydrogenase | (R)-ethyl-3-hydroxy-4,4,4-trichlorobutyrate | 26-40% | 77-83% |
Green Chemistry Approaches in Reactions Involving this compound
Green chemistry principles are increasingly integrated into synthetic methodologies to reduce environmental impact. The use of biocatalysis in the transformation of this compound exemplifies such an approach.
The enzymatic reduction described previously serves as a prime example of green chemistry in action. Biocatalysis operates under mild conditions, avoiding the need for harsh reagents, high temperatures, or extreme pressures often associated with traditional chemical reductions. The use of enzymes, which are biodegradable and derived from renewable sources, aligns with the core tenets of sustainability.
Furthermore, conducting these reactions in less hazardous solvents contributes to the green profile of the process. The spore-encapsulated enzyme system has been shown to be effective in ethyl acetate (B1210297), a solvent with a more favorable environmental and safety profile compared to many chlorinated or aprotic polar solvents. This method not only simplifies the product extraction process but also enhances the accessibility of the catalyst to hydrophobic substrates like this compound. By combining high selectivity with more benign reaction components, biocatalysis presents a sustainable alternative for the synthesis of valuable chiral compounds from this substrate.
Metal-Catalyzed Transformations and Processes
While metal-catalyzed reactions are a cornerstone of modern organic synthesis, specific research detailing the metal-catalyzed transformations and processes for this compound is not extensively documented in publicly available literature. The high reactivity imparted by the trichloromethyl group presents unique challenges and opportunities for catalysis that remain an area for future exploration.
Organocatalysis in Reactions Involving this compound
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a wide array of chemical transformations. However, similar to metal-catalysis, specific and detailed applications of organocatalysis in reactions involving this compound are not widely reported in scientific literature. The development of organocatalytic methods tailored to this highly functionalized substrate could provide novel pathways for asymmetric synthesis and other transformations.
Analytical and Spectroscopic Characterization in Research of Ethyl 4,4,4 Trichloroacetoacetate and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., High-Resolution NMR, Mass Spectrometry)
The unambiguous determination of the chemical structure of novel compounds derived from ethyl 4,4,4-trichloroacetoacetate is accomplished primarily through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for structural analysis.
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in derivatives of this compound, the characteristic signals for the ethyl group (a triplet and a quartet) and the methylene (B1212753) protons would be expected to shift significantly or change in complexity depending on the reaction performed.
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. In the synthesis of new heterocyclic compounds, such as pyrazoles or pyrimidines, from this compound, the appearance of new signals in the aromatic region and the disappearance of the ketone carbonyl signal would confirm the formation of the desired product. Studies on related compounds have successfully used these techniques to prove the structure of newly synthesized derivatives mdpi.com.
Mass Spectrometry (MS): This technique provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Electron Ionization (EI-MS) is a common method where the molecule is fragmented, and the resulting pattern serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides extensive libraries for comparison nist.gov. For a derivative of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic isotopic clusters due to the presence of chlorine atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for analyzing reaction mixtures and identifying products nih.gov.
The combined application of NMR and MS, often supplemented by Infrared (IR) spectroscopy to identify functional groups, provides a comprehensive and definitive structural characterization of reaction products researchgate.net.
Table 1: Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Application Example for Derivatives |
|---|---|---|
| ¹H NMR | Chemical environment, number, and connectivity of protons. | Confirming the modification of the methylene group and the integrity of the ethyl ester. |
| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, C-Cl, aromatic C). | Verifying the formation of new rings or functional groups by observing new carbon signals mdpi.com. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determining the exact mass of the product and confirming its elemental composition. |
| GC-MS | Separation and identification of components in a mixture. | Analyzing the product mixture of a reaction to identify the main product, byproducts, and unreacted starting material nih.gov. |
Spectrometric Characterization of Bioactive Compounds Derived from this compound
This compound serves as a precursor for synthesizing various molecules with potential biological activity. The characterization of these compounds is crucial to understanding their structure-activity relationships. For example, related β-ketoesters like ethyl 4-chloroacetoacetate are used in the synthesis of optically active (R)-ethyl 4-chloro-3-hydroxybutyrate, a key chiral building block for pharmaceuticals such as L-carnitine mdpi.com. Similarly, derivatives of 2,4-dichlorophenoxyacetic acid have been identified as potential anti-inflammatory agents mdpi.com.
Spectrometric methods are central to identifying and confirming the structure of these bioactive derivatives.
GC-MS is widely employed for the analysis of complex mixtures and the identification of individual bioactive components. In a typical application, a crude reaction product can be analyzed to separate and identify the target molecule and any related impurities by comparing their mass spectra with established libraries researchgate.net.
UV-Vis Spectrophotometry can be used to monitor reactions and characterize compounds containing chromophores. For instance, the formation of certain heterocyclic systems often results in a significant shift in the UV-Vis absorption spectrum, which can be used to track the reaction's progress mdpi.com.
NMR and MS remain the definitive methods for the structural elucidation of the purified bioactive compound, as detailed in the previous section mdpi.com.
Table 2: Examples of Bioactive Derivatives from Related Acetoacetates and Characterization Methods
| Precursor Compound | Bioactive Derivative Example | Biological Relevance | Characterization Techniques |
|---|---|---|---|
| Ethyl 4-chloroacetoacetate | (R)-ethyl 4-chloro-3-hydroxybutyrate | Precursor for L-carnitine, Negamycin mdpi.com | UV-Vis, GC mdpi.com |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Chiral building block for pharmaceuticals nih.gov | GC, MS nih.gov |
| 2-(2,4-Dichlorophenoxy)acetic acid precursor | N-(arylthioureido)ethyl)acetamides | Potential COX-2 inhibitors (anti-inflammatory) mdpi.com | ¹H NMR, ¹³C NMR mdpi.com |
Chromatographic Techniques for Separation, Purity Assessment, and Isolation of Derivatives
Chromatography is an essential technique in the workflow of synthesizing and studying derivatives of this compound. It is used for monitoring reaction progress, assessing the purity of the final products, and isolating target compounds from complex mixtures.
Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile compounds like this compound and its derivatives. A patent for the analysis of the related ethyl 4-chloroacetoacetate details a specific GC method using a flame ionization detector (FID) to detect impurities such as the isomeric ethyl 2-chloroacetoacetate google.com. The method involves temperature programming, where the column temperature is gradually increased to separate compounds with different boiling points. The area under each peak in the resulting chromatogram is proportional to the amount of that compound, allowing for quantitative purity assessment via an area normalization method google.com.
High-Performance Liquid Chromatography (HPLC): For derivatives that are non-volatile or thermally unstable, HPLC is the separation technique of choice. It is particularly valuable for the preparative isolation of a specific product from a reaction mixture. Chiral HPLC is also critical for separating enantiomers, which is often necessary when synthesizing bioactive compounds where only one enantiomer has the desired activity mdpi.com.
Column Chromatography: This is a fundamental and widely used technique for the purification of reaction products on a laboratory scale. It involves separating compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as they are moved through the column by a solvent system.
Table 3: Example of Gas Chromatography Conditions for Purity Assessment of Chloroacetoacetate Esters
| Parameter | Condition | Purpose |
|---|---|---|
| Chromatographic Column | SE-54 (30 m x 0.25 mm x 0.25 µm) | Stationary phase for separating compounds based on polarity and boiling point google.com. |
| Carrier Gas | Nitrogen | Mobile phase to carry the sample through the column google.com. |
| Injector Temperature | 180 ± 5 °C | Ensures rapid volatilization of the sample upon injection google.com. |
| Oven Temperature Program | Initial: 90 ± 5 °C; Ramp: 30 ± 5 °C/min; Final: 160 ± 5 °C | Allows for the separation of compounds with a range of boiling points google.com. |
| Detector | Flame Ionization Detector (FID) | Detects organic compounds as they elute from the column google.com. |
| Detector Temperature | 200 ± 5 °C | Prevents condensation of the sample in the detector google.com. |
| Quantification Method | Area Normalization | Calculates the percentage purity by comparing the peak area of the main component to the total area of all peaks google.com. |
Computational and Theoretical Studies on Ethyl 4,4,4 Trichloroacetoacetate Reactivity and Mechanisms
Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the reaction mechanisms of organic compounds like Ethyl 4,4,4-trichloroacetoacetate. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, in the study of acid-catalyzed hydrolysis of similar esters like ethyl trichloroacetate (B1195264), DFT can be employed to calculate the free energy levels of intermediates and transition states. researchgate.net This allows for a detailed understanding of the reaction mechanism, such as distinguishing between different proposed pathways like the A-BAC3 mechanism. researchgate.net Although specific DFT studies on the reaction pathways of this compound are not abundant in the literature, the principles from studies on analogous compounds can be applied.
A hypothetical DFT study on the nucleophilic substitution of the α-chloro group in a related β-keto ester could yield the following energetic profile:
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (E444T + Nu-) | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 (TS2) | +10.5 |
| Products | -20.1 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide invaluable insights into its behavior in different solvent environments. The reactivity of β-keto esters is known to be significantly influenced by the solvent, and MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, that govern this behavior.
For example, MD simulations could be used to study the solvation shell of this compound in both protic and aprotic solvents. By analyzing the radial distribution functions and coordination numbers, one can quantify the extent and nature of solvent-solute interactions. This information is crucial for understanding how the solvent can stabilize or destabilize reactants, transition states, and products, thereby influencing reaction rates and equilibria.
A hypothetical study on the solvation of this compound might yield the following data on interaction energies:
| Solvent | Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|
| Water (Protic) | -12.5 | Hydrogen Bonding |
| Acetonitrile (Aprotic) | -7.8 | Dipole-Dipole |
| Hexane (Nonpolar) | -2.1 | van der Waals |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Analyses of Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. For this compound, these analyses can reveal key electronic properties that dictate its chemical behavior.
Methods like Natural Bond Orbital (NBO) analysis can be used to determine atomic charges, orbital hybridizations, and delocalization of electron density. The distribution of electrostatic potential can identify electrophilic and nucleophilic sites within the molecule. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate and accept electrons, respectively.
For this compound, the electron-withdrawing trichloromethyl group is expected to significantly influence its electronic properties. A quantum chemical analysis would likely show a high positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.
A summary of hypothetical electronic properties from a quantum chemical analysis is presented below:
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.8 D |
| Charge on Carbonyl Carbon | +0.65 e |
This table presents hypothetical data for illustrative purposes.
Structure-Reactivity Relationships and Predictive Modeling for Chemical Transformations
By combining computational data with experimental results, it is possible to develop structure-reactivity relationships (SRRs) and predictive models for the chemical transformations of this compound. These models can correlate specific structural or electronic features of the molecule with its observed reactivity.
For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the rate of a particular reaction for a series of related β-keto esters based on calculated descriptors such as the HOMO-LUMO gap, atomic charges, or steric parameters. Such models are invaluable for in silico screening of potential reactants and for optimizing reaction conditions.
Predictive modeling can also be used to explore the potential outcomes of unknown reactions. By calculating the activation energies for various possible reaction pathways, computational chemistry can guide experimental efforts towards the most promising transformations. For example, in the context of polychlorinated compounds, understanding the relationship between the degree and position of chlorination and the molecule's reactivity is crucial for predicting its chemical fate and designing synthetic applications.
A hypothetical linear regression model for predicting the reaction rate constant (log k) could be represented as:
log k = β0 + β1(LUMO Energy) + β2(Charge on Cα) + β3(Steric Factor)
This equation illustrates how different calculated parameters could be used to build a predictive model for the reactivity of this compound and its analogs.
Q & A
Basic Research Questions
Q. What laboratory-scale synthesis methods are most effective for producing Ethyl 4,4,4-trichloroacetoacetate, and what are their key parameters?
- Methodological Answer : this compound can be synthesized via Claisen condensation using ethyl trichloroacetate and ethyl acetate in the presence of a sodium ethoxide catalyst. Key parameters include maintaining anhydrous conditions, optimizing reaction temperature (typically 60–80°C), and using polar aprotic solvents (e.g., THF). Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product (boiling point ~129–132°C) .
Q. Which spectroscopic and chromatographic methods are recommended to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ ~4.2 ppm for ethoxy group, δ ~3.5 ppm for methylene protons) and ¹³C NMR (δ ~170 ppm for carbonyl carbons) confirm structural integrity.
- GC-MS : Quantifies purity (>98%) and identifies impurities (e.g., unreacted starting materials).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (β-keto carbonyl) validate functional groups .
Advanced Research Questions
Q. How can researchers overcome challenges in endpoint determination and solvent recovery during Claisen condensation synthesis?
- Methodological Answer :
- In Situ Monitoring : Use FTIR or HPLC to track the disappearance of ethyl trichloroacetate (retention time ~8–10 min) and formation of the product.
- Solvent Recovery : Employ vacuum distillation with a fractionating column to recover solvents like THF, minimizing thermal degradation of the product .
Q. What strategies improve the enantioselective reduction of this compound to chiral alcohols using microbial enzymes?
- Methodological Answer :
- Biphasic Systems : Combine aqueous buffers (pH 7.0–7.5) with organic solvents (e.g., hexane) to enhance substrate solubility and enzyme stability.
- Cofactor Regeneration : Co-immobilize Candida parapsilosis Glu228Ser carbonyl reductase II with Bacillus sp. glucose dehydrogenase for NADPH recycling. Optimize reaction conditions (30–35°C, 150 rpm) to achieve >90% enantiomeric excess .
Q. How should researchers address conflicting reports on physical properties (e.g., boiling point, solubility) across literature sources?
- Methodological Answer :
- Standardized Protocols : Use ASTM methods for boiling point determination (e.g., ASTM D86) and Karl Fischer titration for water content analysis.
- Purity Assessment : Cross-validate data using elemental analysis (C, H, Cl) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What is the role of this compound as a ligand in europium complexes, and how does its structure influence photoluminescence?
- Methodological Answer :
- Coordination Chemistry : The compound acts as a β-diketonate ligand, binding Eu³⁺ via carbonyl oxygen atoms. The electron-withdrawing trichloro groups enhance ligand rigidity, improving luminescence quantum yield.
- Characterization : Use X-ray crystallography to confirm coordination geometry and photoluminescence spectroscopy to analyze ⁵D₀→⁷F₀–₄ transitions (λem ~610–620 nm) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- GHS Classification : UN 3272 (flammable liquid, Category 3; flash point 28°C).
- Handling : Use explosion-proof refrigerators for storage (2–8°C), conduct reactions in fume hoods, and avoid contact with oxidizers (e.g., peroxides).
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
